埃培瑞佐利

描述

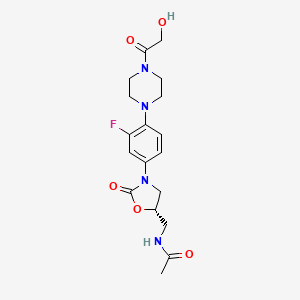

Eperezolid is an oxazolidinone antibiotic . It is characterized by a chemical structure including the oxazolidone ring with the S configuration of substituent at C5, the acylaminomethyl group linked to C5 and the N-aryl substituent .

Synthesis Analysis

The synthesis of Eperezolid involves the creation of a 2-Oxazolidinone ring via proline catalyzed stereoselective α-aminoxylation of an aldehyde . This ring is a common core structure during the synthesis of oxazolidinones class molecules . The synthesis of Eperezolid-like molecules has also been reported .

Molecular Structure Analysis

Eperezolid has a molecular formula of C18H23FN4O5 . It is characterized by a chemical structure including the oxazolidone ring with the S configuration of substituent at C5, the acylaminomethyl group linked to C5 and the N-aryl substituent .

Chemical Reactions Analysis

The synthesis of Eperezolid involves proline catalyzed α-aminoxylation of an aldehyde . This reaction results in the formation of a 2-Oxazolidinone ring, which is a common core structure during the synthesis of oxazolidinones class molecules . The synthesis of Eperezolid-like molecules has also been reported .

Physical And Chemical Properties Analysis

Eperezolid has a molecular weight of 394.39700 g/mol . It has a density of 1.37g/cm3 and a boiling point of 701.2ºC at 760 mmHg .

科学研究应用

对细菌的体外活性

作为一种恶唑烷酮类抗菌剂,埃培瑞佐利已被研究其对各种细菌的体外有效性。Rybak 等人(1998 年)的一项研究重点介绍了其对耐甲氧西林和敏感甲氧西林的葡萄球菌、凝固酶阴性葡萄球菌以及对万古霉素敏感和耐万古霉素的粪肠球菌和粪链球菌的活性,显示出良好的抑制活性 (Rybak 等人,1998 年)。此外,Bowersock 等人(2000 年)探索了其对从人和动物中分离出的马属罗多球菌菌株的活性,发现其活性低于利奈唑胺 (Bowersock 等人,2000 年)。

与核糖体亚基的结合

Lin 等人(1997 年)证明,埃培瑞佐利特异性地结合到大肠杆菌的 50S 核糖体亚基,表明了一种与氯霉素和林可霉素等其他抗生素不同的新作用机制 (Lin 等人,1997 年)。

治疗结核病

在 Cynamon 等人(1999 年)的一项研究中,埃培瑞佐利的疗效在一只结核病小鼠模型中得到评估,结果表明该模型中的活性很低,这突出表明在对人类进行临床研究之前需要进一步评估 (Cynamon 等人,1999 年)。

对线粒体蛋白合成的影响

Nagiec 等人(2005 年)发现埃培瑞佐利抑制线粒体蛋白合成,这导致各种哺乳动物细胞中细胞增殖的浓度依赖性抑制。这表明在细胞和分子生物学研究中具有潜在应用 (Nagiec 等人,2005 年)。

在蛋白质合成中的作用机制

Shinabarger 等人(1997 年)研究了埃培瑞佐利在蛋白质合成中的作用机制,证明了其在起始阶段抑制细菌翻译中的作用,提供了对其在抗菌剂中独特作用模式的见解 (Shinabarger 等人,1997 年)。

在实验性腹腔脓肿模型中的应用

Schülin 等人(1999 年)对埃培瑞佐利对粪肠球菌和耐万古霉素粪链球菌在大鼠腹腔脓肿模型中的有效性进行的研究证明了其活性,尽管在所采用的给药方案中活性较低 (Schülin 等人,1999 年)。

对厌氧菌的活性

Yagi 和 Zurenko(1997 年)将他们对埃培瑞佐利的评估扩展到各种厌氧菌,发现对革兰氏阳性菌具有很强的活性,这有助于其在靶向厌氧菌感染中的潜在应用 (Yagi & Zurenko,1997 年)。

作用机制

Target of Action

Eperezolid, an oxazolidinone antibiotic, primarily targets the 50S ribosomal subunit of bacteria . The 50S subunit is a component of the bacterial ribosome, which plays a crucial role in protein synthesis. By targeting this subunit, Eperezolid interferes with the protein synthesis machinery of bacteria, leading to inhibition of bacterial growth .

Mode of Action

Eperezolid exerts its antibacterial action by binding to the 50S ribosomal subunit, specifically at the 23S rRNA . This binding inhibits the formation of a functional 70S initiation complex, a critical step in the process of protein synthesis . As a result, Eperezolid effectively halts protein synthesis at a very early stage, which prevents the bacteria from producing essential proteins needed for their growth and survival .

Biochemical Pathways

The primary biochemical pathway affected by Eperezolid is the protein synthesis pathway in bacteria. By binding to the 50S ribosomal subunit, Eperezolid disrupts the formation of the 70S initiation complex, a necessary component for the translation phase of protein synthesis . This disruption leads to the inhibition of protein synthesis, preventing the bacteria from producing vital proteins, which ultimately inhibits bacterial growth .

Pharmacokinetics

Eperezolid and its counterpart, Linezolid, have similar preclinical profiles, including solubility, antimicrobial potency, spectrum of activity, efficacy in murine infection models, optimal clearance, and pharmacokinetics in dogs . .

Result of Action

The primary result of Eperezolid’s action is the inhibition of bacterial growth. By disrupting protein synthesis, Eperezolid prevents bacteria from producing essential proteins, which are necessary for various cellular functions and bacterial replication . In a rat model of intra-abdominal abscess, Eperezolid treatment led to a significant reduction in bacterial density .

Action Environment

Factors such as water, sanitation, and hygiene can contribute to the development of resistant pathogens . Therefore, these factors could potentially influence the efficacy and stability of antibiotics like Eperezolid.

未来方向

Oxazolidinones, including Eperezolid, have gained increasing interest due to their unique mechanism of action that assures high antibiotic efficiency and low susceptibility to resistance mechanisms . Currently, three new derivatives of oxazolidinones are undergoing clinical trials for the treatment of drug-resistant tuberculosis (TB), namely delpazolid, sutezolid, and TBI-223 .

属性

IUPAC Name |

N-[[(5S)-3-[3-fluoro-4-[4-(2-hydroxyacetyl)piperazin-1-yl]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23FN4O5/c1-12(25)20-9-14-10-23(18(27)28-14)13-2-3-16(15(19)8-13)21-4-6-22(7-5-21)17(26)11-24/h2-3,8,14,24H,4-7,9-11H2,1H3,(H,20,25)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIMWTRCFFSTNMG-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCN(CC3)C(=O)CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC[C@H]1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCN(CC3)C(=O)CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23FN4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50168028 | |

| Record name | Eperezolid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50168028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Eperezolid | |

CAS RN |

165800-04-4 | |

| Record name | Eperezolid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=165800-04-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Eperezolid [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0165800044 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eperezolid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50168028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EPEREZOLID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C460ZSU1OW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

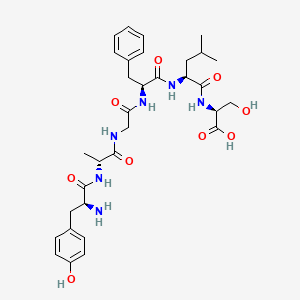

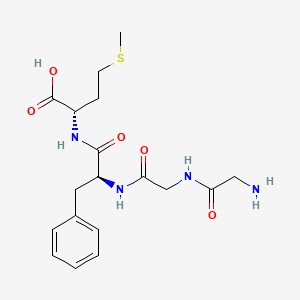

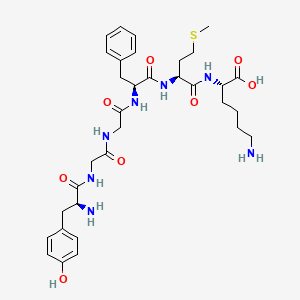

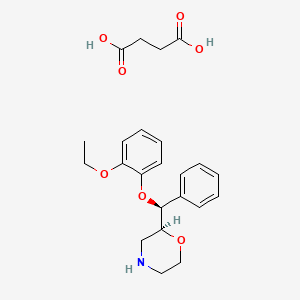

Feasible Synthetic Routes

Q & A

A: Eperezolid is a protein synthesis inhibitor that acts on the initiation phase of bacterial translation. [, ] It binds to the 50S ribosomal subunit near its interface with the 30S subunit, preventing the formation of the 70S initiation complex. [, , ] This complex is crucial for the initiation of protein synthesis, and its disruption leads to the inhibition of bacterial growth.

A: No, Eperezolid does not inhibit the elongation or termination reactions of bacterial translation. [] Its primary effect is on the initiation complex formation.

A: The inhibition of protein synthesis by Eperezolid ultimately leads to bacteriostatic activity against susceptible bacteria. [, ] While generally considered bacteriostatic, Eperezolid has shown some bactericidal activity against specific organisms in experimental settings. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。